2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline
Overview
Description
2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. It has also been suggested that the compound may interact with certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline exhibits various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and inhibit the growth of cancer cells. It has also been shown to exhibit antibacterial and antifungal properties. In addition, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline in lab experiments include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in combination with other drugs for the treatment of cancer. In addition, studies on the toxicity and pharmacokinetics of the compound are needed to determine its safety and efficacy in humans.
In conclusion, 2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.
Scientific Research Applications
2-(3,4-dichlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4/c1-24-8-10-25(11-9-24)19-14-4-2-3-5-17(14)22-18(23-19)13-6-7-15(20)16(21)12-13/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHWXVQNCRJGOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325133 | |
Record name | 2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
CAS RN |
354992-36-2 | |
Record name | 2-(3,4-dichlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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